Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde in Drug Discovery
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1,5-Diethyl-1H-pyrazole-4-carbaldehyde in Drug Discovery
Executive Summary & Pharmaceutical Relevance
As a Senior Application Scientist, I frequently encounter the pyrazole core as a "privileged scaffold" in medicinal chemistry. Specifically, 1,5-diethyl-1H-pyrazole-4-carbaldehyde (CAS: 1007541-51-6) serves as a highly versatile, electrophilic building block. The strategic placement of the carbaldehyde group at the C4 position of the electron-rich pyrazole ring allows for rapid functionalization, making it an essential intermediate in the synthesis of multi-target directed ligands (MTDLs), phosphodiesterase (PDE) inhibitors, and novel anti-inflammatory agents[1].
However, the very electrophilicity that makes this compound synthetically valuable also dictates its stringent Material Safety Data Sheet (MSDS) profile. This whitepaper decodes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively in a drug development setting.
Physicochemical Properties & Hazard Profile
To design safe experimental workflows, we must first quantify the physical and hazard parameters of the molecule. The data below summarizes the core MSDS metrics[2],[3].
| Property / Hazard Metric | Value / GHS Classification | Mechanistic Rationale |
| CAS Number | 1007541-51-6 | Unique chemical identifier for the 1,5-diethyl substituted isomer[2]. |
| Molecular Formula | C8H12N2O | Defines the diethyl-pyrazole core and the reactive formyl moiety[3]. |
| Molecular Weight | 152.19 g/mol | Low molecular weight contributes to volatility and subsequent inhalation risks[3]. |
| Acute Toxicity | Category 4 (H302, H312, H332) | The electrophilic aldehyde reacts indiscriminately with biological nucleophiles[2]. |
| Skin/Eye Irritation | Category 2 (H315, H319) | Covalent cross-linking of mucosal surface proteins triggers localized inflammation[2]. |
| Target Organ Toxicity | STOT SE 3 (H336) | High lipophilicity allows blood-brain barrier penetration, causing CNS depression[2]. |
Mechanistic Toxicology: The Causality of Exposure
Understanding why a chemical is hazardous is more critical than simply memorizing its hazard codes. The toxicity profile of 1,5-diethyl-1H-pyrazole-4-carbaldehyde is fundamentally driven by the sp² hybridized carbonyl carbon of the carbaldehyde group.
When exposed to biological tissues (skin, eyes, or respiratory mucosa), this highly electrophilic carbon undergoes rapid nucleophilic attack by the ϵ -amino groups of lysine residues present in cellular proteins. This condensation reaction forms a stable imine (Schiff base), leading to irreversible protein denaturation. This molecular event is the direct cause of the Category 2 Skin and Eye Irritation (H315, H319) and contributes to its Category 4 Acute Toxicity (H302, H312, H332)[2]. Furthermore, the lipophilic diethyl groups facilitate rapid cellular membrane permeation, exacerbating central nervous system (CNS) depression upon inhalation (H336)[2].
Mechanistic pathway of 1,5-diethyl-1H-pyrazole-4-carbaldehyde toxicity via Schiff base formation.
Self-Validating Safety & Handling Protocols
To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems—meaning the success or failure of a safety measure is immediately apparent to the operator.
Step-by-Step Handling Methodology
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Environmental Containment Validation:
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Action: Prior to opening the reagent vessel, verify the chemical fume hood face velocity is calibrated between 80–120 feet per minute (fpm).
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Causality: The volatility and STOT SE 3 (CNS depression) hazard of the carbaldehyde necessitate strict inhalation control[2]. Velocities below 80 fpm risk vapor escape; velocities above 120 fpm create turbulent eddies that pull vapors into the operator's breathing zone.
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Validation: Use a handheld anemometer or the hood's digital monitor to confirm airflow. Tape a small piece of tissue to the sash; a steady inward pull physically validates containment.
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Barrier Protection (PPE) Verification:
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Action: Don double-layered nitrile gloves (minimum 5 mil thickness) and unvented chemical splash goggles.
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Causality: Aldehydes can permeate standard latex or thin nitrile over time, leading to dermal absorption (H312)[2]. Unvented goggles prevent volatile vapors from condensing on the ocular mucosa (H319)[2].
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Validation: Perform a tactile inflation test on the gloves prior to donning to ensure zero micro-punctures.
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Inert Atmosphere Transfer:
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Action: Purge the reaction vessel with Argon or Nitrogen before transferring the compound.
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Causality: Atmospheric oxygen can auto-oxidize the reactive aldehyde into the corresponding, synthetically useless pyrazole-4-carboxylic acid.
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Validation: Bubble the exhaust gas through a mineral oil bubbler; a steady rate of 1-2 bubbles per second validates positive inert pressure.
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Synthetic Utility & Downstream Workflows
In drug discovery, 1,5-diethyl-1H-pyrazole-4-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction , which leverages the high nucleophilicity of the C4 position on the pyrazole ring[4]. Once procured, it is frequently subjected to reductive amination to generate secondary or tertiary amines—critical pharmacophores in modern kinase and PDE inhibitors[5].
Step-by-Step Methodology: Reductive Amination for API Synthesis
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Imine Formation:
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Action: Combine 1,5-diethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) with a target primary amine (1.1 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.
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Causality: Anhydrous conditions and molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing the premature hydrolysis of the transient imine intermediate.
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Validation: Monitor the reaction via in-situ FTIR. The disappearance of the sharp aldehyde carbonyl stretch (~1680 cm⁻¹) and the emergence of the imine C=N stretch (~1640 cm⁻¹) validates complete conversion.
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Selective Reduction:
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Action: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0°C.
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Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that reduces the protonated iminium ion without reducing any unreacted starting aldehyde, thereby minimizing unwanted alcohol side-products.
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Validation: Quench the reaction with saturated aqueous NaHCO3. The cessation of mild gas evolution (H2) validates the complete neutralization of the excess hydride reagent.
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Vilsmeier-Haack formylation workflow for 1,5-diethyl-1H-pyrazole-4-carbaldehyde synthesis.
References
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NextSDS - 1,5-diethyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Available at:[Link]
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Bio-Fount - 1007541-51-6 | 1,5-Diethyl-1H-pyrazole-4-carbaldehyde. Available at:[Link]
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National Institutes of Health (PMC) - Synthesis of Novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at:[Link]
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MDPI - Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at:[Link]
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J-Stage - Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nextsds.com [nextsds.com]
- 3. 1007541-51-6|1,5-Diethyl-1H-pyrazole-4-carbaldehyde|1,5-Diethyl-1H-pyrazole-4-carbaldehyde|-范德生物科技公司 [bio-fount.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
